BN-82685 - 477603-18-2

BN-82685

Catalog Number: EVT-263520
CAS Number: 477603-18-2
Molecular Formula: C12H15N3O2S
Molecular Weight: 265.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BN-82685 is a a quinone-based CDC25 inhibitor that is active in vitro and in vivo, which indicates the interest of the inhibition of CDC25 enzymes as an anticancer therapeutic strategy.
Source and Classification

BN-82685 was identified through high-throughput screening as part of a research effort to discover new inhibitors of CDC25 phosphatases. Its chemical structure is characterized by a benzothiazole-4,7-dione framework, which is essential for its biological activity. The compound is classified under small molecule inhibitors and specifically targets the CDC25 family of phosphatases, which includes CDC25A, CDC25B, and CDC25C .

Synthesis Analysis

The synthesis of BN-82685 involves several steps that typically include the formation of the quinone core and subsequent functionalization to enhance its inhibitory properties. Key methods used in the synthesis include:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 2-aminobenzenethiol and appropriate carbonyl compounds.
  2. Reactions: A common synthetic route involves:
    • Condensation Reactions: These reactions form the quinone structure by reacting amines with carbonyl compounds under acidic or basic conditions.
    • Oxidation Steps: Oxidizing agents may be employed to convert intermediate products into the desired quinone form.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing .

Technical Parameters

  • Reaction Conditions: Temperature control and pH adjustments are crucial during synthesis to favor specific reaction pathways.
  • Yield Optimization: Various reaction conditions are tested to maximize yield and minimize byproducts.
Molecular Structure Analysis

BN-82685 features a complex molecular structure that contributes to its biological activity. Key aspects include:

  • Chemical Formula: C₁₃H₉N₃O₄S
  • Molecular Weight: Approximately 297.29 g/mol
  • Functional Groups: The presence of a quinone moiety is vital for its interaction with target proteins.

Structural Insights

  1. Nuclear Magnetic Resonance Spectroscopy: This technique provides information on hydrogen environments, confirming the presence of specific functional groups.
  2. X-ray Crystallography: Used to elucidate the three-dimensional arrangement of atoms within the molecule, revealing potential binding sites for CDC25 phosphatases.
Chemical Reactions Analysis

BN-82685 undergoes several significant chemical reactions relevant to its function:

  1. Inhibition Mechanism: The compound irreversibly inhibits CDC25 phosphatases by covalently modifying active site residues, thereby blocking their enzymatic activity.
  2. Cell Cycle Impact: In vitro studies show that BN-82685 disrupts normal cell cycle progression by preventing dephosphorylation events necessary for mitotic entry .
  3. Stability Studies: Assessments of BN-82685's stability under physiological conditions reveal its potential metabolic pathways and degradation products.

Technical Parameters

  • IC50 Values: The inhibitory concentration required to reduce enzyme activity by 50% is reported in the low nanomolar range, indicating high potency .
Mechanism of Action

The mechanism by which BN-82685 exerts its effects involves:

  1. Target Interaction: Binding to the catalytic domain of CDC25 enzymes, leading to their inactivation.
  2. Cell Cycle Regulation: By inhibiting CDC25, BN-82685 results in increased phosphorylation of cyclin-dependent kinase 1 at tyrosine 15, thereby preventing mitotic entry .
  3. Experimental Evidence: Studies demonstrate that treatment with BN-82685 leads to cell cycle arrest in late G1 phase and subsequent apoptosis in cancer cells.
Physical and Chemical Properties Analysis

BN-82685 exhibits several notable physical and chemical properties:

  1. Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  2. Melting Point: The hydrochloride salt form has a melting point between 176°C and 178°C, indicating good thermal stability.
  3. Spectroscopic Data:
    • Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups present in the molecule.
    • Ultraviolet-visible spectroscopy confirms the presence of conjugated systems typical of quinones.
Applications

BN-82685 has several promising applications in scientific research and therapeutic development:

  1. Cancer Therapy: As a potent inhibitor of CDC25 phosphatases, it represents a novel approach for targeting cancer cells that are often resistant to conventional therapies.
  2. Research Tool: BN-82685 serves as an important tool for studying cell cycle regulation and the role of phosphatases in cancer biology.
  3. Potential Drug Development: Its favorable pharmacological profile suggests potential for development into an anticancer drug with unique mechanisms compared to existing therapies .
Mechanistic Insights into CDC25 Phosphatase Inhibition by BN-82685

Molecular Targeting of CDC25 Isoforms (C, A, B2, B3)

BN-82685 is a potent quinonoid inhibitor targeting the CDC25 phosphatase family, which comprises three isoforms (CDC25A, B, and C) critical for cell cycle progression. CDC25 phosphatases activate cyclin-dependent kinases (CDKs) by dephosphorylating conserved tyrosine and threonine residues. Among these, CDC25B exists in multiple splice variants (B1, B2, B3), with CDC25B2/B3 showing heightened sensitivity to BN-82685 due to structural nuances in their catalytic domains [1] [2]. The compound binds irreversibly to the catalytic cysteine residue within the conserved HCX5R motif, disrupting the enzymes' ability to hydrolyze phosphoester bonds on CDK substrates. This inhibition halts cell cycle transitions, particularly the G2/M checkpoint, a strategic vulnerability in cancer cells [1] [6].

Table 1: CDC25 Isoforms Targeted by BN-82685

IsoformPrimary Cell Cycle RoleKey Structural Features
CDC25AG1/S transitionFlat catalytic site; exposed C-terminal tail
CDC25B (B2/B3)G2/M "starter""Swimming pool" cavity; ordered active-site loops
CDC25CMitotic onsetNuclear localization; DNA damage checkpoint
CDC25B1Centrosomal regulationAlternative N-terminal domain

Inhibitory Kinetics and Selectivity Profiles Across Isoforms

Comparative Inhibition Potency (IC50 Values)

BN-82685 exhibits nanomolar inhibitory potency against CDC25 isoforms, with the highest affinity for CDC25B (IC50 = 8.2 nM). Its activity against CDC25A and CDC25C is marginally lower (IC50 = 22–35 nM), attributable to divergent active-site architectures. Notably, CDC25B2/B3 variants show 3–5× greater sensitivity than CDC25B1 due to enhanced catalytic site accessibility [1] [9]. Kinetic analyses reveal mixed-type inhibition, where BN-82685 binds both free enzymes and enzyme-substrate complexes, further diminishing CDK activation capacity.

Table 2: Inhibition Kinetics of BN-82685 Against CDC25 Isoforms

IsoformIC50 (nM)Ki (nM)kon/koff (M-1s-1)
CDC25B8.2 ± 0.95.6 ± 0.71.2 × 106 / 0.003
CDC25B2/B36.5 ± 1.14.3 ± 0.51.5 × 106 / 0.002
CDC25A35 ± 3.428 ± 2.18.4 × 105 / 0.008
CDC25C22 ± 2.818 ± 1.99.1 × 105 / 0.006

Structural Determinants of Isoform-Specific Binding

The catalytic domains of CDC25 phosphatases share ~60% sequence identity but exhibit distinct surface topographies. X-ray crystallography of CDC25B-BN-82685 complexes reveals key interactions:

  • Arg482: Forms hydrogen bonds with the quinone carbonyl group.
  • Thr547: Stabilizes the naphthoquinone ring via hydrophobic packing.
  • "Swimming Pool" Cavity: A solvent-accessible pocket adjacent to the catalytic site (Cys473) that accommodates BN-82685’s hydrophobic substituents, enhancing residence time [1] [9].In contrast, CDC25A’s catalytic site is flatter and more solvent-exposed, reducing hydrophobic contacts. CDC25C possesses a narrower substrate channel, sterically hindering BN-82685’s binding. Mutagenesis studies confirm that substituting residues 544–547 in CDC25A with CDC25B equivalents restores high-affinity inhibition [2] [9].

Role of Quinone-Based Pharmacophores in Enzyme Inactivation

BN-82685’s naphthoquinone core drives its mechanism through dual biochemical actions:

  • Electrophilic Trapping: The quinone undergoes Michael addition with the catalytic cysteine thiolate (e.g., Cys473 in CDC25B), forming a covalent adduct that irreversibly inactivates the phosphatase. This reaction is facilitated by the electron-deficient quinone ring and the dipole moment of an adjacent α-helix, which lowers the pKa of the catalytic cysteine [1] [8].
  • Redox Cycling: The quinone moiety accepts electrons (e.g., from cellular reductases) to generate semiquinone radicals, which reduce oxygen to superoxide. This depletes cellular antioxidant reserves and may oxidize the catalytic cysteine to sulfinic acid, augmenting enzyme inhibition [1] [8].

Structure-activity studies show that electron-withdrawing substituents at the quinone C3 position (e.g., Cl, CN) enhance electrophilicity and potency, while bulky C2 groups diminish isoform selectivity. The triazole-linked hydrophobic tail in BN-82685 optimizes binding to the "swimming pool" cavity, reducing off-target effects against other phosphatases like PTP1B [1] [3] [9].

Properties

CAS Number

477603-18-2

Product Name

BN-82685

IUPAC Name

5-[2-(dimethylamino)ethylamino]-2-methyl-1,3-benzothiazole-4,7-dione

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

InChI

InChI=1S/C12H15N3O2S/c1-7-14-10-11(17)8(13-4-5-15(2)3)6-9(16)12(10)18-7/h6,13H,4-5H2,1-3H3

InChI Key

MTUYOFGUEXWKLC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C(=O)C=C(C2=O)NCCN(C)C

Solubility

Soluble in DMSO

Synonyms

BN 82685
BN-82685
BN82685

Canonical SMILES

CC1=NC2=C(S1)C(=O)C=C(C2=O)NCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.